N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
The compound N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide features a central imidazole ring substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked 2-chloro-6-fluorophenylmethyl moiety at position 2. The acetamide side chain is further modified with a benzyl group, contributing to its structural complexity.
Properties
Molecular Formula |
C20H19ClFN3O2S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-benzyl-2-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C20H19ClFN3O2S/c21-17-7-4-8-18(22)16(17)13-28-20-24-10-15(12-26)25(20)11-19(27)23-9-14-5-2-1-3-6-14/h1-8,10,26H,9,11-13H2,(H,23,27) |
InChI Key |
OISILAGVLYOTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=C(C=CC=C3Cl)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the chlorofluorophenyl group, and the attachment of the benzyl group. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The chlorofluorophenyl group can be reduced to remove the halogens.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles like sodium azide (NaN3) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes structurally related compounds and their distinguishing characteristics:
Functional Group and Substituent Analysis
Sulfanyl and Halogenated Aryl Groups
- The target compound and 851864-02-3 () both feature sulfanyl groups linked to fluorinated aryl moieties.
- The 2-chloro-6-fluorophenylmethyl group in the target compound differs from the 2,6-difluorophenyl in ’s compound, which may alter steric bulk and electronic properties. Fluorine’s electronegativity improves membrane permeability, while chlorine increases lipophilicity .
Imidazole vs. Benzimidazole Cores
- The target’s imidazole core contrasts with benzimidazole derivatives ().
Acetamide Side Chains
- The acetamide linkage is conserved across all analogs. However, substituents like nitro () or trifluoromethyl sulfonyl () introduce distinct electronic effects. Nitro groups are strongly electron-withdrawing, whereas hydroxymethyl (target) is electron-donating, influencing reactivity and solubility .
Spectroscopic Characterization
- FTIR : Benzimidazole derivatives () show NH stretches (~3400 cm⁻¹) and C-Cl peaks (~750 cm⁻¹), whereas the target’s hydroxymethyl group would display O-H stretches (~3200–3600 cm⁻¹) .
- NMR : The target’s benzyl group would resonate at δ 4.5–5.0 ppm (CH₂), distinct from ’s nitroimidazole protons (~δ 8.0–8.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
